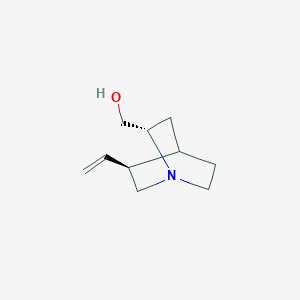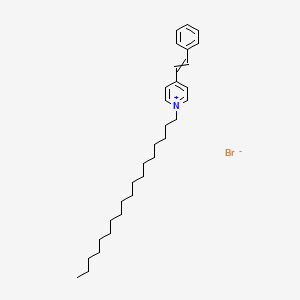
Methy tetra-Hydro Phthalic Anhydride (MTHPA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methy tetra-Hydro Phthalic Anhydride (MTHPA) is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, featuring a methyl group attached to the tetrahydrophthalic anhydride structure. This compound is commonly used as a curing agent for epoxy resins due to its excellent chemical properties and stability .
Méthodes De Préparation
Methy tetra-Hydro Phthalic Anhydride is typically synthesized through the Diels-Alder reaction. This involves the reaction of butadiene with maleic anhydride to form tetrahydrophthalic anhydride, which is then methylated to produce Methy tetra-Hydro Phthalic Anhydride . Industrial production methods often involve the use of piperylene and isoprene as starting materials, which are mixed and reacted under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Methy tetra-Hydro Phthalic Anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions where the anhydride group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
Methy tetra-Hydro Phthalic Anhydride has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which Methy tetra-Hydro Phthalic Anhydride exerts its effects involves its ability to react with epoxy groups in resins, forming cross-linked networks that enhance the mechanical and thermal properties of the final product. The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily those of polymerization and cross-linking reactions .
Comparaison Avec Des Composés Similaires
Methy tetra-Hydro Phthalic Anhydride is often compared with other anhydrides such as:
Tetrahydrophthalic Anhydride: Similar in structure but lacks the methyl group, resulting in different reactivity and properties.
Hexahydrophthalic Anhydride: Another related compound used as a curing agent, but with different hydrogenation levels affecting its properties.
Phthalic Anhydride: A more common anhydride used in the production of plasticizers and resins, but with different applications due to its distinct structure.
Methy tetra-Hydro Phthalic Anhydride stands out due to its unique combination of stability, reactivity, and suitability for high-performance applications in various industries.
Propriétés
IUPAC Name |
4-methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione;4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10O3/c2*1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3;4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWYVIIDMHHXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)





![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)



